

Application Notes and Protocols for FG 488 DHPE in Confocal Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FG 488 DHPE

Cat. No.: B12391556

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 488 DHPE, also known as N-(Fluorescein-5-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt, and more commonly as Oregon Green™ 488 DHPE, is a fluorescently labeled phospholipid. It is an invaluable tool for investigating the structure and dynamics of cellular membranes. This lipophilic probe readily incorporates into the lipid bilayer, providing bright and stable green fluorescence, making it an excellent marker for the plasma membrane in a variety of cell types. Its enhanced photostability and pH insensitivity in the physiological range offer significant advantages over traditional fluorescein-based lipid probes.^{[1][2]}

These application notes provide detailed protocols for the use of **FG 488 DHPE** in confocal microscopy, including sample preparation for both live and fixed cells, and its application in the visualization of lipid rafts.

Product Information

Product Name: **FG 488 DHPE** (Oregon Green™ 488 DHPE) Molecular Formula:

C₅₈H₈₂F₂NNaO₁₃P Molecular Weight: 1108.24 g/mol Appearance: Orange solid Solubility:

Soluble in DMSO and ethanol

Spectral Properties

FG 488 DHPE is optimally excited by the 488 nm argon-ion laser line commonly found on confocal microscopes.

Property	Value
Excitation Maximum (λ_{ex})	~496 nm
Emission Maximum (λ_{em})	~524 nm
Quantum Yield	High
Photostability	More photostable than fluorescein
pH Sensitivity	pKa of ~4.7, making its fluorescence stable in the physiological pH range

Data Presentation

Table 1: Comparison of Fluorescent Properties

Feature	FG 488 DHPE (Oregon Green™ 488 DHPE)	Fluorescein DHPE
Excitation Max (nm)	~496	~496
Emission Max (nm)	~524	~519
Photostability	Higher	Lower
pH Sensitivity	pKa ~4.7 (fluorescence is pH insensitive in the physiological range)	pKa ~6.4 (fluorescence is pH sensitive in the physiological range)
Signal Quenching	Less prone to self-quenching	More prone to self-quenching at higher labeling densities

Experimental Protocols

Stock Solution Preparation

Proper preparation of the stock solution is critical for obtaining reproducible results.

Materials:

- **FG 488 DHPE** (lyophilized powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Pipettes and tips

Protocol:

- Bring the vial of lyophilized **FG 488 DHPE** to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of 1 to 5 mM in anhydrous DMSO. For example, to prepare a 1 mM stock solution from 1 mg of **FG 488 DHPE** (MW = 1108.24 g/mol), add 902 μ L of DMSO.
- Vortex briefly to ensure the powder is fully dissolved.
- Aliquot the stock solution into smaller volumes (e.g., 5-10 μ L) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light. When stored properly, the solution is stable for several months.

Live-Cell Imaging Protocol

This protocol is designed for labeling the plasma membrane of living cells for real-time imaging.

Materials:

- Cultured cells on coverslips or in imaging dishes
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS) or other balanced salt solution
- **FG 488 DHPE** stock solution (1-5 mM in DMSO)

Protocol:

- Grow cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dishes or coverslips).
- Prepare the **FG 488 DHPE** working solution by diluting the stock solution in complete cell culture medium or a suitable buffer (e.g., PBS). A typical starting concentration is between 1-5 μ M. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
- Remove the culture medium from the cells and wash once with warm PBS.
- Add the **FG 488 DHPE** working solution to the cells and incubate for 10-20 minutes at 37°C in a CO₂ incubator.
- After incubation, remove the labeling solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unincorporated probe.
- Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
- Proceed with confocal microscopy. Image the cells using the appropriate laser line (e.g., 488 nm) and emission filters for green fluorescence.

Fixed-Cell Imaging Protocol

This protocol allows for the labeling of the plasma membrane followed by fixation for subsequent immunofluorescence or long-term storage.

Materials:

- Cultured cells on coverslips
- **FG 488 DHPE**
- PBS
- 4% Paraformaldehyde (PFA) in PBS

- (Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- (Optional) Blocking buffer (e.g., 1% BSA in PBS)
- Mounting medium

Protocol:

- Label the live cells with **FG 488 DHPE** following the Live-Cell Imaging Protocol (steps 1-5).
- After washing, fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- Optional Permeabilization: If intracellular targets are to be labeled with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Note that permeabilization may affect the lipid environment and could potentially extract some of the lipid probe. It is recommended to validate this step for your specific application.
- Wash the cells three times with PBS.
- Optional Blocking: If performing subsequent immunofluorescence, block non-specific antibody binding by incubating with a blocking buffer for 30-60 minutes at room temperature.
- Proceed with any additional staining steps (e.g., immunofluorescence).
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Image the samples using a confocal microscope.

Application: Visualization of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. While **FG 488 DHPE** is a general plasma membrane marker, its partitioning behavior can be influenced by the local lipid environment. For specific visualization of lipid rafts, co-localization with established raft markers is recommended. A common method involves the use of

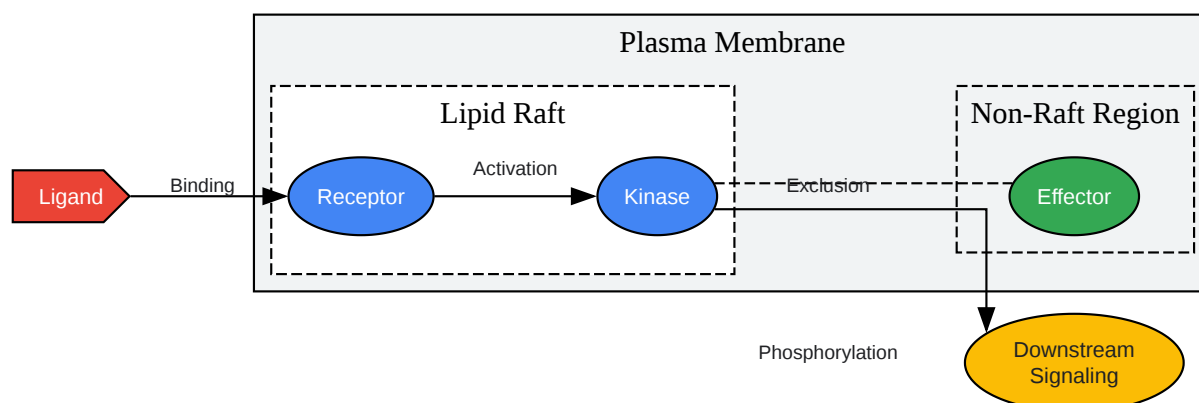
fluorescently labeled Cholera Toxin Subunit B (CTX-B), which binds to the ganglioside GM1, a component of lipid rafts.

Protocol for Co-localization with a Lipid Raft Marker:

- Label live cells with **FG 488 DHPE** as described in the Live-Cell Imaging Protocol.
- Simultaneously or sequentially, label the cells with a fluorescently labeled CTX-B conjugate (e.g., Alexa Fluor™ 594 conjugate of Cholera Toxin Subunit B). Follow the manufacturer's protocol for the CTX-B conjugate, which typically involves incubation at 4°C to prevent internalization, followed by cross-linking with an antibody.
- Wash the cells as recommended.
- Proceed with live-cell imaging or fix the cells as described in the Fixed-Cell Imaging Protocol.
- Acquire images in both the green (**FG 488 DHPE**) and red (CTX-B conjugate) channels.
- Analyze the co-localization of the two signals to infer the distribution of **FG 488 DHPE** in relation to lipid rafts.

Diagrams

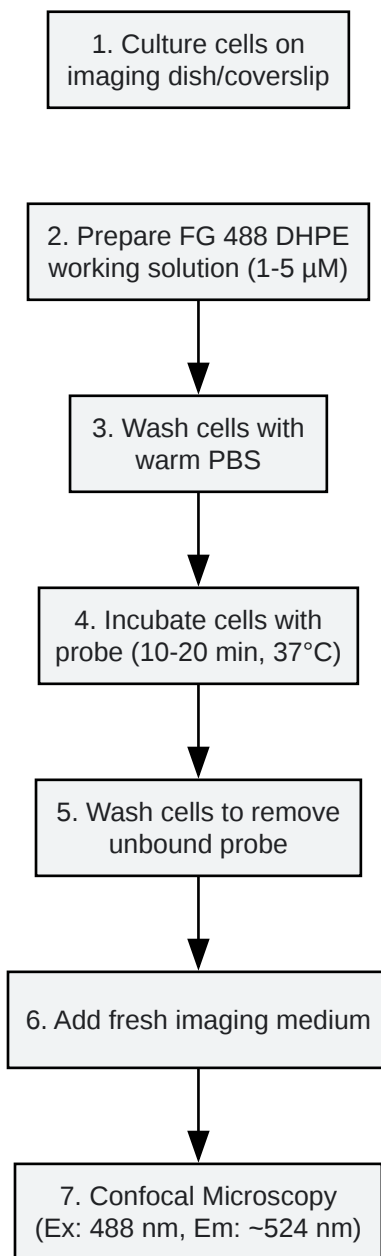
Signaling Pathway Example: Lipid Raft-Mediated Signaling



[Click to download full resolution via product page](#)

Caption: A simplified diagram of a lipid raft-mediated signaling pathway.

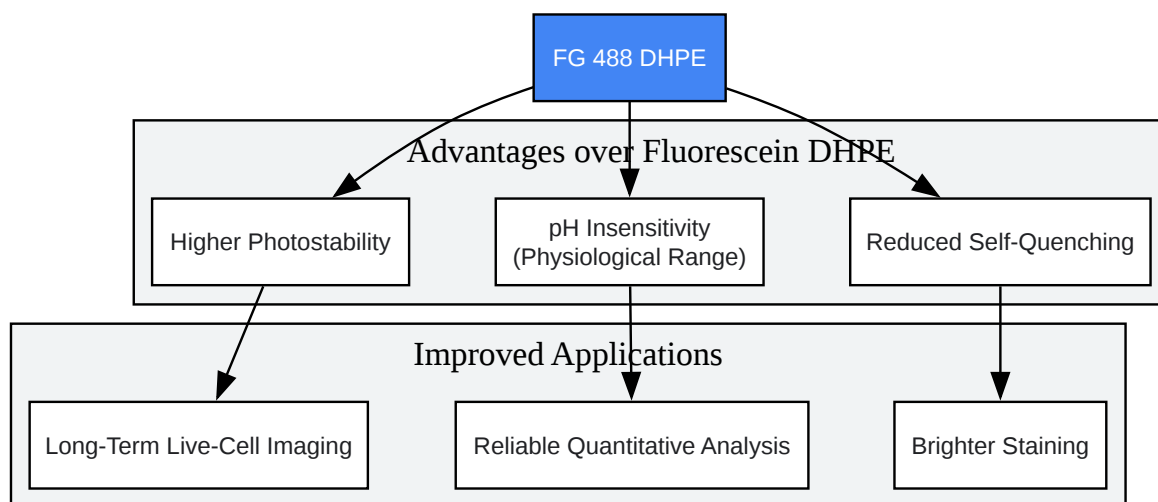
Experimental Workflow: Live-Cell Imaging



[Click to download full resolution via product page](#)

Caption: Experimental workflow for live-cell imaging with **FG 488 DHPE**.

Logical Relationship: Advantages of FG 488 DHPE



[Click to download full resolution via product page](#)

Caption: Key advantages of **FG 488 DHPE** and their resulting benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.gentaur.com [cdn.gentaur.com]
- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for FG 488 DHPE in Confocal Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12391556#fg-488-dhpe-sample-preparation-for-confocal-microscopy\]](https://www.benchchem.com/product/b12391556#fg-488-dhpe-sample-preparation-for-confocal-microscopy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com